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molecular formula C18H14BNO2 B1592621 (4-(9H-Carbazol-9-yl)phenyl)boronic acid CAS No. 419536-33-7

(4-(9H-Carbazol-9-yl)phenyl)boronic acid

Cat. No. B1592621
M. Wt: 287.1 g/mol
InChI Key: JGAVTCVHDMOQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288012B2

Procedure details

19.6 g (60.7 mmol) of N-(4-bromophenyl)carbazole synthesized in Step 1 of Example 3 was put into a 500 mL three-neck flask, and the atmosphere in the flask was substituted by nitrogen. 100 mL of tetrahydrofuran (THF) was added to the flask and cooled to −78° C. Into this solution, 66.8 mL (42.3 mmol) of n-butyllithium hexane solution (1.58 mol/L) wad dropped under a nitrogen gas flow, and the solution was stirred at the same temperature for three hours. Then, 13.5 mL (140 mmol) of trimethyl borate was added into this solution at the same temperature, and while the temperature of the solution was being increased to room temperature, the solution was stirred for about 24 hours. About 200 mL of 2.0 mol/L hydrochloric acid was added into this solution and stirred at room temperature for one hour. This solution was extracted with ethyl acetate and the extracted solution and an organic layer were washed together with a saturated brine and dried with magnesium sulfate. The mixture was filtrated, and the filtrate was concentrate to obtain a solid substance. The obtained solid substance was recrystallized with a mixed solvent of chloroform and hexane, so that 10.2 g of the white powder of 4(9H-carbazol-9-yl)phenylboronic acid was obtained in yield 58%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
66.8 mL
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=3)=[CH:4][CH:3]=1.CCCCCC.C([Li])CCC.[B:32](OC)([O:35]C)[O:33]C.Cl>O1CCCC1>[CH:10]1[C:9]2[N:8]([C:5]3[CH:4]=[CH:3][C:2]([B:32]([OH:35])[OH:33])=[CH:7][CH:6]=3)[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
n-butyllithium hexane
Quantity
66.8 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
13.5 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at the same temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while the temperature of the solution was being increased to room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred for about 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the extracted solution and an organic layer were washed together with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrate
CUSTOM
Type
CUSTOM
Details
to obtain a solid substance
CUSTOM
Type
CUSTOM
Details
The obtained solid substance was recrystallized with a mixed solvent of chloroform and hexane, so that 10.2 g of the white powder of 4(9H-carbazol-9-yl)phenylboronic acid
CUSTOM
Type
CUSTOM
Details
was obtained in yield 58%

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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